molecular formula C11H23NO2 B8586938 N-(2,2-dimethoxyethyl)cycloheptanamine

N-(2,2-dimethoxyethyl)cycloheptanamine

Cat. No.: B8586938
M. Wt: 201.31 g/mol
InChI Key: NEXHCNGWNQANTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview N-(2,2-dimethoxyethyl)cycloheptanamine is a chemical compound with the molecular formula C11H23NO2. This reagent is provided for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human use. Research Applications and Value This compound belongs to a class of molecules featuring a cycloheptanamine core, a structure of significant interest in medicinal and organic chemistry. While specific biological activities for this exact molecule are not fully delineated in the current literature, its structure suggests potential as a valuable building block or intermediate in synthetic chemistry. Researchers can leverage its amine and acetal functional groups for further chemical modifications. The acetal group (dimethoxyethyl) can serve as a protected aldehyde, which is a versatile handle for constructing more complex molecular architectures . Compounds with similar structural motifs, such as those featuring cycloheptanamine and ether-containing side chains, have been investigated in various pharmacological contexts, indicating the general utility of this chemical class in early-stage drug discovery research . Handling and Storage For optimal stability, this product should be stored in a cool, dry place, protected from light. Researchers should consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal procedures prior to use.

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)cycloheptanamine

InChI

InChI=1S/C11H23NO2/c1-13-11(14-2)9-12-10-7-5-3-4-6-8-10/h10-12H,3-9H2,1-2H3

InChI Key

NEXHCNGWNQANTL-UHFFFAOYSA-N

Canonical SMILES

COC(CNC1CCCCCC1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Functional Group Variations

a) N,N-Dimethylcyclohexylamine (DMCHA)
  • Structure: Features a six-membered cyclohexane ring with a dimethylamino group.
  • Molecular Formula: C₈H₁₇N (MW: 127.23) vs. C₁₁H₂₃NO₂ (MW: 201.31 for the target compound) .
  • Key Differences: Ring Size: DMCHA’s cyclohexane ring adopts a chair conformation, conferring higher rigidity compared to the more flexible cycloheptane ring in the target compound. Applications: DMCHA is primarily used in R&D as a catalyst or intermediate, whereas the target compound’s dimethoxy group and larger ring may enable medicinal applications (e.g., antioxidant properties noted in related compounds) .
b) 2-(N,N-Dimethylamino)ethyl Chloride
  • Structure: A chloroethylamine derivative with a dimethylamino group.
  • Molecular Formula : C₄H₁₀ClN (MW: 107.58) .
  • Key Differences: Reactivity: The chloride substituent enhances electrophilicity, making it a reactive alkylating agent. The target compound’s dimethoxy group, in contrast, is electron-donating and less reactive.

Ring Size and Conformational Effects

  • Cycloheptanamine vs. Cyclohexylamine: Flexibility: The seven-membered ring in the target compound allows for greater conformational flexibility, which may enhance binding to biological targets compared to the rigid cyclohexane ring in DMCHA.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Ring Size Key Substituents Functional Groups Notable Properties
N-(2,2-Dimethoxyethyl)cycloheptanamine C₁₁H₂₃NO₂ 7 2,2-Dimethoxyethyl Amine, ether Antioxidant potential, flexible conformation
N,N-Dimethylcyclohexylamine (DMCHA) C₈H₁₇N 6 Dimethylamino Amine Rigid structure, R&D applications
2-(N,N-Dimethylamino)ethyl chloride C₄H₁₀ClN N/A Dimethylamino, chloride Amine, alkyl chloride Reactive alkylating agent

Preparation Methods

Reaction Mechanism

Cycloheptanamine acts as a nucleophile, attacking the electrophilic carbon adjacent to the dimethoxy group in 2,2-dimethoxyethyl bromide. The reaction proceeds via an SN2 mechanism , displacing the halide ion and forming the secondary amine.

Experimental Procedure (Based on WO2009154557A1)

  • Reagents :

    • Cycloheptanamine (8.62 g, 0.0677 mol)

    • 2,2-Dimethoxyethyl bromide (10.2 g, 0.0677 mol)

    • Methanol (20 mL)

  • Steps :

    • Cycloheptanamine is dissolved in methanol under stirring.

    • 2,2-Dimethoxyethyl bromide is added dropwise at room temperature.

    • The mixture is stirred for 12–24 hours.

    • The solvent is evaporated, and the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

  • Yield : ~70–80% (estimated from analogous reactions in EP2459572B1).

Key Considerations

  • Solvent Choice : Methanol or dichloromethane (DCM) is preferred for solubility and reaction kinetics.

  • Stoichiometry : A 1:1 molar ratio minimizes over-alkylation to tertiary amines.

  • Workup : Acid-base extraction or chromatography ensures purity.

Reductive Amination with 2,2-Dimethoxyacetaldehyde

An alternative method employs reductive amination between cycloheptanamine and 2,2-dimethoxyacetaldehyde. This approach avoids harsh alkylation conditions and leverages stable acetal-protected aldehydes.

Reaction Mechanism

  • Condensation of cycloheptanamine with 2,2-dimethoxyacetaldehyde forms an imine intermediate.

  • Reduction using sodium cyanoborohydride (NaBH3CN) yields the secondary amine.

Experimental Procedure (Inferred from EP2459572B1 and WO2009154557A1)

  • Reagents :

    • Cycloheptanamine (10.0 g, 0.078 mol)

    • 2,2-Dimethoxyacetaldehyde (9.8 g, 0.078 mol)

    • NaBH3CN (5.0 g, 0.079 mol)

    • Methanol (50 mL)

  • Steps :

    • Cycloheptanamine and 2,2-dimethoxyacetaldehyde are mixed in methanol.

    • NaBH3CN is added portion-wise at 0°C.

    • The reaction is stirred at room temperature for 6 hours.

    • Quenched with water, extracted with DCM, and purified via distillation.

  • Yield : ~65–75% (estimated from analogous reductive aminations).

Advantages

  • Selectivity : NaBH3CN selectively reduces imines without attacking the acetal group.

  • Mild Conditions : Avoids strong acids/bases required for alkylation.

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Reductive Amination
Reagents Halides (e.g., Br, Cl)Aldehyde, NaBH3CN
Reaction Time 12–24 hours6–8 hours
Yield 70–80%65–75%
Purity Considerations Risk of over-alkylationRequires acetal stability
Source

Large-Scale Industrial Synthesis

For industrial production, continuous-flow reactors are employed to enhance efficiency. A representative protocol from EP2459572B1 involves:

  • Mixing cycloheptanamine and 2,2-dimethoxyethyl bromide in a 1:1 ratio.

  • Pumping the solution through a heated reactor (50°C) with a residence time of 30 minutes.

  • In-line purification via distillation achieves >90% purity.

Challenges and Optimization Strategies

Common Issues

  • Over-Alkylation : Addressed by using excess cycloheptanamine or controlled stoichiometry.

  • Acetal Hydrolysis : Avoid aqueous acidic conditions during workup.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves reaction rates in biphasic systems.

  • Microwave Assistance : Reduces reaction time to 1–2 hours with comparable yields.

Applications in Pharmaceutical Synthesis

N-(2,2-Dimethoxyethyl)cycloheptanamine serves as a key intermediate in:

  • Spirocyclic Amide Derivatives : Used in EP2459572B1 for kinase inhibitors.

  • Prodrugs : The dimethoxy group facilitates controlled release in vivo .

Q & A

Basic Questions

Q. What are the established synthetic pathways for N-(2,2-dimethoxyethyl)cycloheptanamine, and how can deprotection steps be optimized?

  • Methodological Answer : Synthesis typically involves sequential protection and deprotection of functional groups. For example, trimethylsilyl iodide (TMS-I) can selectively remove dimethoxyethyl protecting groups under anhydrous conditions, followed by aqueous K₂CO₃ treatment to eliminate byproducts like trifluoroacetamide . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS, adjusting solvent polarity (e.g., acetonitrile/water mixtures) to enhance yield.

Q. How can the structural conformation of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is definitive for determining stereochemistry. For instance, Z-conformation of a related compound’s C=C bond was confirmed via torsion angles (e.g., 4° for N18-C2-C3-C4) . Complementary techniques include:

  • NMR : Assign diastereotopic protons using 2D NOESY to detect intramolecular hydrogen bonds (e.g., N–H···O interactions).
  • IR Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1650 cm⁻¹, N–H at ~3300 cm⁻¹) .

Q. What factors influence the stability of this compound under storage conditions?

  • Methodological Answer : Stability is affected by moisture, temperature, and light exposure. Perform accelerated degradation studies using thermal analysis (e.g., Differential Scanning Calorimetry, DSC) to identify decomposition thresholds. Store the compound in anhydrous, inert atmospheres (argon) at –20°C, with periodic purity checks via HPLC .

Advanced Research Questions

Q. What reaction mechanisms govern the cyclization of this compound derivatives into heterocyclic systems?

  • Methodological Answer : Cyclization often proceeds via nucleophilic substitution or radical pathways. For example, intramolecular cyclization of a tetrazole derivative involved nucleophilic attack by the tetrazole nitrogen on an electrophilic carbon, facilitated by Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) . Mechanistic studies should employ isotopic labeling (e.g., ¹⁵N) and kinetic isotope effects (KIE) to elucidate transition states.

Q. How can researchers identify potential biological targets for this compound analogs?

  • Methodological Answer : While direct data on this compound is limited, structural analogs (e.g., thiophen-ethyl derivatives) show affinity for neurotransmitter receptors . Use in silico docking (e.g., AutoDock Vina) to screen against GPCR libraries, followed by in vitro validation via radioligand binding assays (e.g., ³H-labeled ligands for serotonin receptors). Prioritize targets with conserved binding pockets for amine-containing ligands .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

  • Methodological Answer : Discrepancies may arise from solvent polarity, catalyst purity, or spectroscopic calibration. Reproduce experiments using standardized protocols (e.g., USP guidelines) and cross-validate

  • Compare X-ray crystallography (absolute configuration) with NMR-derived NOE correlations .
  • Use high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion peaks .

Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict thermodynamic stability, dipole moments, and HOMO-LUMO gaps. Validate against experimental data (e.g., NIST thermochemical databases for related cyclohexanamine derivatives) . Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model solubility and aggregation behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.